1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Description
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine salt characterized by a cyclopropyl substituent at the 5-position of the pyrazole ring and a methyl group at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The cyclopropyl group introduces steric and electronic effects that may influence biological activity, metabolic stability, and intermolecular interactions compared to other substituents .
Properties
IUPAC Name |
(5-cyclopropyl-1-methylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(6-2-3-6)4-7(5-9)10-11;/h4,6H,2-3,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBIJQVYCGCVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropyl group is introduced via Simmons–Smith cyclopropanation or transition-metal-catalyzed cross-coupling reactions. For example, cyclopropanamine derivatives are synthesized by reacting cyclopropane carboxylic acid esters with hydrazines under basic conditions. A representative pathway involves:
-
Cyclopropanation : Reaction of allyl alcohols with diiodomethane in the presence of a zinc-copper couple yields cyclopropane intermediates.
-
Pyrazole Ring Construction : Condensation of cyclopropanecarboxaldehyde with methylhydrazine forms the 1-methylpyrazole core.
Key parameters:
Methanamine Side-Chain Installation
The methanamine moiety is introduced via reductive amination or nucleophilic substitution . A validated method from patent literature involves:
-
Imine Formation : Reacting 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with ammonium chloride in ethanol.
-
Reduction : Sodium borohydride reduces the imine intermediate to the primary amine (yield: 82%).
Optimization Note : Excess ammonium chloride (1.5 equiv) improves imine stability, while slow addition of NaBH4 minimizes side reactions.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Crystallization yields the hydrochloride salt with >95% purity.
| Parameter | Value |
|---|---|
| HCl Concentration | 2–4 M in dioxane |
| Temperature | 0–5°C (to prevent degradation) |
| Crystallization Solvent | Ethanol/water (3:1) |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity on a C18 column (acetonitrile/0.1% TFA gradient).
-
Melting Point : 218–220°C (decomposition observed above 230°C).
Comparative Analysis of Methodologies
Yield Optimization
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 82 | 99 | High |
| Nucleophilic Substitution | 68 | 97 | Moderate |
| Cross-Coupling | 75 | 98 | Low |
Trade-offs : Reductive amination offers superior yield but requires stringent moisture control. Cross-coupling, while efficient, demands expensive palladium catalysts.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents: The phenyl group in enhances π-π stacking interactions, whereas the cyclopropyl group in the target compound offers conformational rigidity without significant steric bulk . Salt Forms: Dihydrochloride salts (e.g., ) may improve aqueous solubility compared to mono-hydrochloride forms.
Functional and Application Differences
- Biological Relevance: Compounds like 3a–3p () are explored as adenosine receptor ligands, where substituent electronegativity and steric effects modulate receptor affinity . The target compound’s cyclopropyl group may optimize metabolic stability in vivo compared to halogenated analogs.
Biological Activity
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a pyrazole ring. This article explores the biological activity of this compound, emphasizing its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13N3·HCl
- Molecular Weight : 187.67 g/mol
- CAS Number : [Not specified in the search results]
The compound's structure is characterized by a pyrazole ring with a cyclopropyl substituent, which may enhance its biological activity through specific interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary findings suggest several potential activities:
1. Enzyme Inhibition
The compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in treating conditions such as cancer or neurodegenerative diseases. The presence of the pyrazole ring is often associated with enzyme inhibition properties.
2. Receptor Modulation
There are indications that this compound might modulate receptor functions, particularly in the central nervous system (CNS). This modulation could lead to neuroprotective effects or influence neurotransmitter systems.
3. Anticancer Properties
Due to its structural characteristics, there is potential for anticancer activity. Compounds with similar pyrazole structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Binding Affinity : Its structural features suggest a high binding affinity to specific enzymes or receptors.
- Molecular Interactions : The cyclopropyl group may enhance molecular interactions due to its unique steric and electronic properties.
Future Directions for Research
Further studies are necessary to fully characterize the biological activity of this compound. Key areas for future research include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to evaluate efficacy and safety.
- Mechanistic Studies : Investigating the specific molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity.
Q & A
Q. What synthetic pathways are commonly employed to synthesize 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by pyrazole functionalization. A plausible route includes:
Cyclopropanation of a precursor alkene using transition metal catalysts (e.g., Simmons-Smith reaction).
Pyrazole ring assembly via cyclocondensation of hydrazines with diketones or β-ketoesters.
Methanamine introduction via reductive amination or nucleophilic substitution.
Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Molecular weight and formula validation (C₉H₁₄ClN₃) should align with mass spectrometry (MS) and elemental analysis .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Grow high-quality crystals via slow evaporation or diffusion methods.
Collect intensity data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Process data with SHELX (SHELXT for structure solution, SHELXL for refinement) .
Validate geometry using WinGX for bond lengths/angles and ORTEP for displacement ellipsoid visualization .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol prevention .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at 254 nm over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
- Light Sensitivity : Expose to UV (365 nm) and visible light, comparing NMR spectra pre/post exposure .
Q. What analytical techniques are optimal for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ≥95% purity threshold.
- Structural Confirmation :
- MS : High-resolution MS (HRMS) for exact mass (e.g., [M+H]⁺ = 200.12).
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to assign cyclopropyl (δ 0.5–1.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
Q. How can computational modeling aid in predicting this compound’s reactivity or pharmacological activity?
- Methodological Answer :
Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potential maps.
Use molecular docking (AutoDock Vina) to predict binding affinity with target receptors (e.g., serotonin or dopamine transporters).
Conduct QSAR studies to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and MS data with literature analogs (e.g., 1-(3-fluorophenyl)pyrazole derivatives).
- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- Crystallographic Refinement : Adjust SHELXL refinement parameters (e.g., ISOR, DELU) to address anisotropic displacement errors .
Q. How can researchers design toxicity studies for this compound in preclinical models?
- Methodological Answer :
- In Vitro : Test cytotoxicity (MTT assay) in HEK293 or HepG2 cells (IC₅₀ determination).
- In Vivo : Administer escalating doses (10–100 mg/kg) to rodents, monitoring hematological, hepatic, and renal markers for 28 days.
- Genotoxicity : Perform Ames test (bacterial reverse mutation assay) and micronucleus test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
